(2E)-5-(2,3-dichlorobenzyl)-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
Description
(2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure
Properties
Molecular Formula |
C15H11Cl2N3OS |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
(2E)-5-[(2,3-dichlorophenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-10-5-3-4-9(13(10)17)8-11-14(21)20-15(22-11)19-12-6-1-2-7-18-12/h1-7,11H,8H2,(H,18,19,20,21) |
InChI Key |
VWKCWEATUZDERD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/2\NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=NC(=C1)N=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dichlorobenzylamine with pyridine-2-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the thiazolidinone ring. The reaction conditions may include refluxing in an appropriate solvent, such as ethanol or methanol, and maintaining a specific temperature range to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and scalability, ensuring consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to enhance reactivity.
Major Products
Scientific Research Applications
(2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazolidinone and pyridinyl imino groups.
Pyridine-2-carbaldehyde: Contains the pyridinyl group but lacks the thiazolidinone and dichlorophenyl groups.
Uniqueness
(2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dichlorophenyl and pyridinyl imino groups, along with the thiazolidinone core, makes it a versatile compound for various scientific and industrial uses.
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